
2,3,3-Trichloropropenal
Overview
Description
2,3,3-Trichloropropenal is a chlorinated organic compound with the molecular formula C3H3Cl3O. It is a derivative of propanal, where three hydrogen atoms are replaced by chlorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,3-Trichloropropenal can be synthesized through the chlorination of propanal. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes to ensure high yield and purity. The process includes the chlorination of propanal in a reactor, followed by purification steps such as distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trichloropropenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trichloroacetic acid.
Reduction: Reduction reactions can convert it to less chlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Trichloroacetic acid.
Reduction: Dichloropropanal or monochloropropanal.
Substitution: Various substituted propanal derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,3-Trichloropropenal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chlorinated compounds.
Biology: Studies on its biological activity and potential use as a biocide.
Medicine: Research on its potential use in pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,3-Trichloropropenal involves its reactivity with various biological molecules. It can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The molecular targets include enzymes and other proteins, where it can inhibit their activity by modifying their structure.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trichloropropane: Another chlorinated derivative of propane, known for its use in industrial applications.
2,3-Dichloropropanal: A less chlorinated derivative with similar reactivity.
Trichloroacetic acid: A product of the oxidation of 2,3,3-Trichloropropenal.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other chlorinated propanal derivatives. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in various chemical synthesis processes.
Biological Activity
2,3,3-Trichloropropenal (TCP) is a chlorinated organic compound recognized for its significant biological activity, particularly in toxicology and environmental science. Its structure allows for various interactions within biological systems, leading to notable effects on human health and ecological dynamics. This article reviews the biological activity of TCP, focusing on its toxicological effects, metabolic pathways, and case studies that illustrate its impact on human health.
Toxicological Profile
TCP exhibits a range of toxic effects primarily targeting the liver, kidneys, and respiratory system. The compound is classified as a potential carcinogen and has been shown to induce severe liver injury in humans and animals.
Key Toxicological Findings
- Liver Damage : Studies indicate that TCP exposure leads to hepatotoxicity characterized by necrosis of hepatocytes and cholestasis. Histopathological evaluations reveal significant inflammatory cell infiltration and liver dysfunction following exposure .
- Acute Toxicity : TCP is associated with acute poisoning cases that manifest as jaundice and coagulation dysfunction. For instance, two reported cases involved young males who developed severe liver injury after inhalation of TCP .
- Chronic Exposure Effects : Long-term studies on rodents have demonstrated that TCP can lead to increased liver weight and fatty liver disease. The lowest observed adverse effect levels (LOAELs) for liver damage were established at 8 mg/kg body weight per day in male rats .
Metabolic Pathways
The metabolism of TCP involves several enzymatic transformations primarily mediated by cytochrome P450 enzymes. The major metabolic pathways include:
- Oxidative Transformation : TCP undergoes oxidative metabolism leading to the formation of several metabolites such as 2,3-dichloropropanal and 1,3-dichloroacetone .
- Conjugation with Glutathione : A significant pathway includes conjugation with glutathione, which facilitates detoxification but can also lead to the formation of reactive intermediates that contribute to toxicity .
Case Studies
Several case studies highlight the severe effects of TCP exposure in occupational settings:
- Case Study 1 : In a reported incident involving two young males exposed to 1,2,3-TCP through inhalation without protective measures, both developed acute liver injury characterized by elevated liver enzymes (ALT and AST) and severe jaundice. Histological examination confirmed extensive hepatocyte necrosis .
- Case Study 2 : A study involving multiple patients exposed to TCP revealed a consistent pattern of hepatotoxicity with symptoms ranging from nausea to severe liver dysfunction. Biochemical analysis indicated prolonged recovery times due to the extent of liver damage sustained during exposure .
Data Summary
The following table summarizes the key findings related to the biological activity of TCP based on various studies:
Properties
IUPAC Name |
2,3,3-trichloroprop-2-enal | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl3O/c4-2(1-7)3(5)6/h1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWJEEVJKLGSRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(=C(Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl3O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20191303 | |
Record name | 2,3,3-Trichloro-2-propenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20191303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.39 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3787-28-8 | |
Record name | 2,3,3-Trichloro-2-propenal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3787-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,3-Trichloropropenal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003787288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,3-Trichloro-2-propenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20191303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRICHLOROACROLEIN | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,3-TRICHLOROPROPENAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJQ59JSM89 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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